N-(1-(thiophen-2-yl)cyclopentyl)furan-2-carboxamide
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Overview
Description
N-(1-(thiophen-2-yl)cyclopentyl)furan-2-carboxamide is a compound that features a thiophene ring and a furan ring, both of which are heterocyclic aromatic compounds. The presence of these rings imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance, making it suitable for the synthesis of complex molecules like N-(1-(thiophen-2-yl)cyclopentyl)furan-2-carboxamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-(thiophen-2-yl)cyclopentyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene and furan rings can be oxidized under specific conditions to form sulfoxides and furans, respectively.
Reduction: Reduction reactions can be used to modify the functional groups attached to the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(1-(thiophen-2-yl)cyclopentyl)furan-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and molecular interactions.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes
Mechanism of Action
The mechanism of action of N-(1-(thiophen-2-yl)cyclopentyl)furan-2-carboxamide involves its interaction with specific molecular targets. The thiophene and furan rings can engage in π-π interactions with aromatic residues in proteins, while the carboxamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, exhibit similar pharmacological properties.
Furan Derivatives: Furan-containing compounds, such as nitrofurantoin, are known for their antimicrobial activity.
Uniqueness
N-(1-(thiophen-2-yl)cyclopentyl)furan-2-carboxamide is unique due to the combination of thiophene and furan rings within a single molecule. This dual presence enhances its chemical versatility and potential for diverse applications in research and industry.
Properties
IUPAC Name |
N-(1-thiophen-2-ylcyclopentyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c16-13(11-5-3-9-17-11)15-14(7-1-2-8-14)12-6-4-10-18-12/h3-6,9-10H,1-2,7-8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJKWUVNDFBCPMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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